molecular formula C20H20N2O3 B11344779 3-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide

3-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide

Cat. No.: B11344779
M. Wt: 336.4 g/mol
InChI Key: OEEVIFCTIYFKBV-UHFFFAOYSA-N
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Description

3-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

3-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H20N2O3/c1-3-24-17-8-6-7-16(13-17)20(23)22(19-9-4-5-12-21-19)14-18-11-10-15(2)25-18/h4-13H,3,14H2,1-2H3

InChI Key

OEEVIFCTIYFKBV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(O2)C)C3=CC=CC=N3

Origin of Product

United States

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